

The Evolving Landscape of Anti-Fibrotic Therapies: A Comparative Analysis of INT-767

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Compound of Interest		
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[City, State] – December 7, 2025 – In the persistent quest for effective treatments for fibrotic diseases, particularly non-alcoholic steatohepatitis (NASH), the dual farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) agonist, **INT-767**, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of **INT-767** with other anti-fibrotic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to INT-767: A Dual Agonist Approach

INT-767 is a semi-synthetic bile acid analogue that uniquely activates both FXR, a nuclear receptor, and TGR5, a G-protein-coupled receptor. This dual agonism allows **INT-767** to modulate multiple pathways involved in bile acid homeostasis, inflammation, and metabolism, positioning it as a multi-faceted agent against liver fibrosis.[1][2]

Comparative Efficacy of INT-767 and Other Anti-Fibrotic Agents

The anti-fibrotic effects of **INT-767** have been most extensively compared with Obeticholic Acid (OCA), a selective FXR agonist. Preclinical studies consistently demonstrate the superior potency and efficacy of **INT-767** in reducing liver fibrosis and inflammation.



INT-767 vs. Obeticholic Acid (OCA)

In a diet-induced ob/ob mouse model of biopsy-confirmed NASH, **INT-767** demonstrated greater therapeutic potency and efficacy than OCA in improving NASH histopathology.[2] While both compounds showed similar distribution in the liver and ileum, the enhanced therapeutic effects of **INT-767** are suggested to be driven by more potent hepatic FXR activation.[2]

Parameter	Vehicle	INT-767 (3 mg/kg)	INT-767 (10 mg/kg)	OCA (10 mg/kg)	OCA (30 mg/kg)
Fibrosis Stage (Change from Baseline)	Maintained	Reduced	Significantly Reduced	Reduced	Reduced
NAFLD Activity Score (NAS) (Change from Baseline)	Maintained	Reduced	Significantly Reduced	Reduced	Reduced
Parenchymal Collagen Area (% reduction)	-	Dose- dependent reduction	Significant reduction	Reduction	Reduction
Inflammation (Galectin-3 staining, % reduction)	-	Dose- dependent reduction	Significant reduction	Reduction	Reduction
Data summarized from a 16- week comparative study in ob/ob-NASH mice.[2]					



In another study using the Mdr2-/- mouse model of chronic cholangiopathy, only the dual FXR/TGR5 agonist **INT-767** significantly improved serum liver enzymes, hepatic inflammation, and biliary fibrosis, whereas the selective FXR agonist INT-747 (a compound related to OCA) and a selective TGR5 agonist had no hepatoprotective effects.[3]

Parameter	Control	INT-747 (FXR agonist)	INT-777 (TGR5 agonist)	INT-767 (Dual agonist)
Serum ALT Levels	Elevated	Increased	Increased	Significantly Reduced
Hepatic Inflammation	Present	Increased	No change	Significantly Reduced
Biliary Fibrosis	Present	Increased	No change	Significantly Reduced
Data from a study in Mdr2(-/-) mice.[3]				

Contextualizing INT-767 with Other Anti-Fibrotic Classes

While direct comparative preclinical studies are limited, the distinct mechanism of **INT-767** can be contrasted with other classes of anti-fibrotic agents in clinical development.

- Cenicriviroc (CCR2/CCR5 Antagonist): This agent targets the inflammatory pathways that contribute to fibrosis by blocking the recruitment of immune cells to the liver.
- Selonsertib (ASK1 Inhibitor): This molecule aims to reduce hepatocyte apoptosis and inflammation, which are upstream events in the fibrotic cascade.
- Elafibranor (PPARα/δ Agonist): This drug primarily targets metabolic pathways, reducing lipotoxicity and inflammation.

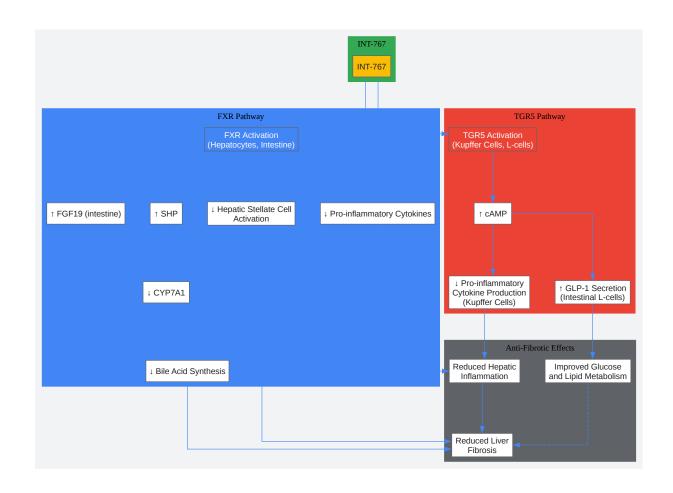
INT-767's dual agonism of FXR and TGR5 provides a broader mechanistic approach by simultaneously addressing metabolic dysregulation, inflammation, and bile acid toxicity, which are all key drivers of NASH and liver fibrosis.



Mechanistic Insights: The Signaling Pathways of INT-767

The anti-fibrotic effects of **INT-767** are mediated through the combined activation of FXR and TGR5.





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INT-767 Signaling Pathways



Activation of FXR in hepatocytes and intestinal epithelial cells leads to the induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), which collectively suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduces the cytotoxic bile acid pool. FXR activation also directly exerts anti-inflammatory and anti-fibrotic effects.[4] Concurrently, TGR5 activation, particularly in Kupffer cells and intestinal L-cells, increases cyclic AMP (cAMP) levels, leading to reduced production of pro-inflammatory cytokines and enhanced secretion of glucagon-like peptide-1 (GLP-1), which improves glucose homeostasis.[2]

Experimental Methodologies

The preclinical efficacy of **INT-767** has been evaluated in various animal models of NASH and liver fibrosis. A commonly used and clinically relevant model is the diet-induced obese mouse model.

AMLN Diet-Induced ob/ob NASH Mouse Model

Model: Male Lepob/ob (ob/ob) mice are fed a diet high in trans-fat (40% kcal), fructose (22% by weight), and cholesterol (2% by weight), known as the AMLN diet, for a period of 12-26 weeks to induce NASH with significant fibrosis.[5]

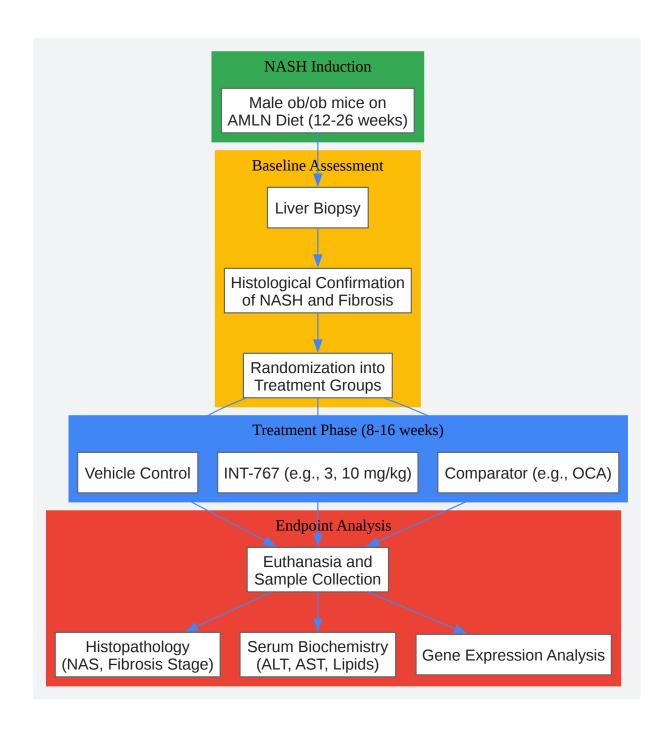
Treatment Protocol: Following the induction of NASH, a baseline liver biopsy is often performed to confirm the disease stage. Animals are then randomized to receive vehicle control, **INT-767** (e.g., 3 and 10 mg/kg), or other comparators (e.g., OCA at 10 and 30 mg/kg) via oral gavage daily for a specified duration (e.g., 8 or 16 weeks).[2]

Efficacy Assessment:

- Histopathology: Liver tissue is collected at the end of the study for histological analysis.
 Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score NAS), and with Sirius Red or Trichrome to visualize and quantify collagen deposition (fibrosis staging).
- Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and FXR/TGR5 target engagement (e.g., Shp, Fgf15).



 Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids, and glucose are measured.



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Experimental Workflow for Anti-Fibrotic Agent Evaluation

Conclusion

INT-767, with its dual FXR and TGR5 agonist activity, represents a compelling and potentially superior approach to the treatment of liver fibrosis compared to selective FXR agonists like OCA. Its multifaceted mechanism of action, addressing metabolic, inflammatory, and bile acid-related drivers of fibrosis, underscores its promise. Further clinical investigations are warranted to fully elucidate its therapeutic potential in patients with NASH and other fibrotic diseases. This guide provides a foundational understanding of the current preclinical evidence supporting the continued development of **INT-767** as a leading anti-fibrotic candidate.

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